2,6-Dimethyl-6-hepten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-6-hepten-1-ol is an aliphatic alcohol with the molecular formula C9H18O. It is known for its characteristic structure, which includes a heptene backbone with two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 1st position . This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-hepten-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the coupling of a Grignard reagent derived from 3-methyl-3-butenyl bromide with a suitable aldehyde under Schlosser conditions can yield the desired alcohol . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and cooling below -50°C to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of related compounds such as methylheptenone. This method is favored due to its scalability and cost-effectiveness . The process generally requires a catalyst like palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-6-hepten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,6-Dimethyl-6-heptenal.
Reduction: 2,6-Dimethylheptanol.
Substitution: 2,6-Dimethyl-6-heptenyl chloride.
Scientific Research Applications
2,6-Dimethyl-6-hepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-6-hepten-1-ol involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone in ants, influencing their behavior and communication . The exact molecular pathways and targets are still under investigation, but it is believed to interact with olfactory receptors in insects.
Comparison with Similar Compounds
2,6-Dimethyl-6-hepten-1-ol can be compared with other similar compounds such as:
2,6-Dimethyl-5-heptenal: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group.
6-Methyl-5-hepten-2-ol: Another related compound with a different position of the hydroxyl group.
Uniqueness
The unique combination of the heptene backbone with two methyl groups and a hydroxyl group at specific positions makes this compound distinct. Its role as a pheromone in ants and its applications in the fragrance industry further highlight its uniqueness.
Properties
CAS No. |
36806-46-9 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,6-dimethylhept-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
GUIBQTSZYLPXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CO |
boiling_point |
62.00 °C. @ 1.00 mm Hg |
density |
0.841-0.846 |
solubility |
insoluble in water, soluble in fixed oils |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.